molecular formula C23H27N3O5S2 B2366757 (Z)-ethyl 2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 850909-46-5

(Z)-ethyl 2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2366757
CAS No.: 850909-46-5
M. Wt: 489.61
InChI Key: IWDOEBYEPBSWDZ-VHXPQNKSSA-N
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Description

This compound is a structurally complex molecule featuring a benzo[d]thiazole core substituted with an ethyl carboxylate group at position 6 and a (Z)-configured imino linkage at position 2. The imino group is further functionalized with a 4-(N-butyl-N-methylsulfamoyl)benzoyl moiety. Key structural attributes include:

  • Benzo[d]thiazole ring: A bicyclic system with sulfur and nitrogen atoms, known for its role in medicinal chemistry due to bioactivity in analogs (e.g., antitumor, antimicrobial) .
  • Ethyl carboxylate: Enhances solubility and serves as a common pharmacophore in prodrug design.

The Z-configuration of the imino group is critical for spatial orientation, influencing intermolecular interactions such as hydrogen bonding or π-stacking .

Properties

IUPAC Name

ethyl 2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S2/c1-5-7-14-25(3)33(29,30)18-11-8-16(9-12-18)21(27)24-23-26(4)19-13-10-17(15-20(19)32-23)22(28)31-6-2/h8-13,15H,5-7,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDOEBYEPBSWDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Ethyl ester : Contributes to the lipophilicity and bioavailability.
  • Thiazole ring : Often associated with antimicrobial and anticancer activities.
  • Benzoyl group : May enhance the compound's interaction with biological targets.

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant anticancer activities. For instance, compounds similar to (Z)-ethyl 2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Mechanism of Action :
    • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways, leading to programmed cell death in cancer cells.
    • Cell Cycle Arrest : It can interfere with the cell cycle, particularly at the G2/M checkpoint, preventing cancer cells from dividing.

Antimicrobial Activity

Thiazole derivatives have also demonstrated antimicrobial properties. Studies show that similar compounds can inhibit the growth of various bacterial strains and fungi.

  • Activity Spectrum :
    • Effective against Gram-positive and Gram-negative bacteria.
    • Potential antifungal effects against common pathogens.

Case Studies and Research Findings

StudyFindings
A study on thiazole derivatives (2020)Identified significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Investigation of antimicrobial properties (2021)Showed broad-spectrum activity against both bacteria and fungi, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Structure-activity relationship analysis (2022)Highlighted the importance of the benzoyl moiety in enhancing biological activity.

Pharmacokinetics

Understanding the pharmacokinetics of (Z)-ethyl 2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is crucial for evaluating its therapeutic potential:

  • Absorption : The ethyl ester form may enhance absorption through lipid membranes.
  • Metabolism : Likely metabolized in the liver via cytochrome P450 enzymes.
  • Excretion : Predominantly renal excretion expected based on similar compounds.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison
Compound Class Core Structure Key Substituents Notable Bioactivity/Applications
Target Compound Benzo[d]thiazole N-butyl-N-methylsulfamoyl, ethyl carboxylate Hypothesized kinase inhibition (analog-based)
Triazole-thiones [7–9] 1,2,4-Triazole Sulfamoylphenyl, difluorophenyl Antimicrobial, tautomer-dependent activity
Ethyl Benzoates (I-6230) Pyridazine Phenethylamino Unspecified (structural analogs in screening)
Sulfonylureas Triazine Methoxy/methyl groups Herbicidal (ALS inhibitors)
Benzamides () Isoxazole/Thiazole Methylthio, nitro/cyano groups Anticancer, antiviral (patented)
Table 2: Spectral Data Comparison (IR)
Compound Class C=O Stretch (cm⁻¹) C=S Stretch (cm⁻¹) NH Stretch (cm⁻¹)
Target Compound ~1700 Absent 3150–3319*
Triazole-thiones [7–9] Absent 1247–1255 3278–3414
Hydrazinecarbothioamides [4–6] 1663–1682 1243–1258 3150–3319

*Inferred from hydrazinecarbothioamide analogs .

Research Findings and Implications

  • Synthesis : The target compound likely follows a multi-step route analogous to ’s hydrazinecarbothioamide synthesis, with Friedel-Crafts acylation and nucleophilic substitution .
  • Metabolic Stability : The N-butyl group may prolong half-life compared to smaller sulfonamides, though esterase-mediated hydrolysis of the ethyl carboxylate could limit oral bioavailability .

Preparation Methods

regioselectivity in Imine Formation

The Z-isomer predominates due to thermodynamic control during imine condensation. Polar solvents (e.g., DMF) and elevated temperatures (80–100°C) enhance selectivity.

Purification Challenges

  • Byproducts : Unreacted bromobenzothiazole and hydrolyzed sulfamoyl chloride.
  • Solution : Gradient elution with ethyl acetate/hexanes (1:4 to 1:1) achieves >95% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 8.52 (s, 1H, Ar-H), 7.98 (d, 2H, J = 8.4 Hz, sulfamoylbenzoyl), 4.41 (q, 2H, OCH₂), 3.12 (s, 3H, N-CH₃), 1.62 (m, 2H, N-CH₂), 1.40 (t, 3H, CH₃).
  • LCMS : m/z 592.2 [M+H]⁺, consistent with C₂₇H₃₆N₄O₇S₂.

Q & A

Basic: What are the key functional groups in this compound, and how do they influence its chemical reactivity?

Answer:
The compound contains a benzothiazole core fused with a dihydrothiazole ring, an ethyl carboxylate group, and a sulfamoyl-substituted benzoyl imine. Key functional groups include:

  • Sulfamoyl group (N-butyl-N-methylsulfamoyl) : Enhances solubility and potential hydrogen-bonding interactions.
  • Ethyl carboxylate : Provides a site for ester hydrolysis or derivatization.
  • Benzoyl imine : Participates in tautomerization and coordination chemistry.

Methodological Insight:
Reactivity can be assessed via nucleophilic substitution (e.g., ester hydrolysis) or electrophilic aromatic substitution (e.g., nitration of the benzothiazole ring). Techniques like FT-IR and NMR (¹H/¹³C) are critical for tracking functional group transformations .

Basic: What synthetic strategies are recommended for preparing this compound?

Answer:
Synthesis typically involves:

Formation of the benzothiazole core : Cyclization of thioamide precursors with α-haloketones.

Imine bond introduction : Condensation of a 4-(N-butyl-N-methylsulfamoyl)benzoyl chloride with the benzothiazole amine.

Esterification : Ethyl esterification of the carboxylate group under acidic conditions.

Methodological Insight:
Optimize reaction yields by controlling temperature (reflux in ethanol) and using catalysts like glacial acetic acid for imine formation, as demonstrated in analogous triazole syntheses .

Advanced: How can structural contradictions arise during crystallographic refinement, and how are they resolved?

Answer:
Discrepancies in X-ray crystallography (e.g., disordered solvent molecules or Z/E isomerism in the imine group) require:

  • Density functional theory (DFT) validation : To compare experimental and theoretical bond lengths/angles.
  • SHELXL refinement : Use of restraints for disordered regions and TWIN commands for twinned crystals .

Case Example:
In a related benzothiazole derivative, SHELXL resolved imine tautomerization ambiguities by refining occupancy ratios for Z/E isomers .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate its biological potential?

Answer:
Step 1 : Synthesize analogs with modifications to:

  • The sulfamoyl group (e.g., replacing butyl with other alkyl chains).
  • The benzothiazole ring (e.g., halogenation or methylation).

Step 2 : Perform in vitro assays :

  • Enzyme inhibition : Test against kinases or proteases using fluorescence polarization.
  • Cellular cytotoxicity : Use MTT assays in cancer cell lines.

Data Analysis :
Compare IC₅₀ values and correlate substituent effects with activity trends. For example, bulky N-alkyl groups on sulfamoyl may reduce membrane permeability .

Advanced: What analytical techniques are essential for characterizing its stability under physiological conditions?

Answer:

  • HPLC-MS : Monitor degradation products (e.g., ester hydrolysis or imine oxidation) in simulated gastric fluid (pH 2.0) and plasma (pH 7.4).
  • DSC/TGA : Assess thermal stability and polymorphic transitions.

Key Finding :
A structurally similar ethyl carboxylate derivative showed 80% degradation after 24 hours at pH 7.4, driven by esterase-mediated hydrolysis .

Advanced: How can computational modeling predict its interaction with biological targets?

Answer:

  • Molecular docking (AutoDock Vina) : Screen against protein databases (e.g., PDB) to identify binding poses.
  • MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories.

Case Study :
A methylsulfonyl-benzothiazole analog exhibited strong binding to EGFR kinase (ΔG = -9.8 kcal/mol) via sulfamoyl-mediated hydrogen bonds .

Basic: What spectroscopic methods confirm the Z-configuration of the imine group?

Answer:

  • ¹H NMR : Coupling constants (J = 10–12 Hz for transoid protons in Z-configuration).
  • NOESY : Detect spatial proximity between the imine proton and adjacent methyl groups.

Validation :
In a related compound, NOESY cross-peaks between the imine proton and thiazole methyl confirmed the Z-isomer .

Advanced: How do environmental factors (e.g., light, pH) influence its stability in long-term storage?

Answer:
Experimental Design :

  • Photostability : Expose to UV light (300–400 nm) and analyze decomposition via LC-MS.
  • pH stability : Store at pH 4.0, 7.4, and 9.0 for 30 days; quantify intact compound using UPLC.

Key Insight :
Sulfamoyl groups are prone to hydrolysis under alkaline conditions, while benzothiazoles degrade under UV light .

Advanced: How can contradictory bioactivity data between in vitro and in vivo models be addressed?

Answer:
Hypothesis Testing :

  • Pharmacokinetic profiling : Measure plasma concentration and metabolite formation.
  • Tissue distribution studies : Use radiolabeled compound to assess bioavailability.

Example :
A sulfamoyl-benzothiazole derivative showed potent in vitro anti-inflammatory activity but poor in vivo efficacy due to rapid hepatic clearance .

Advanced: What strategies mitigate synthetic challenges in scaling up this compound?

Answer:

  • Flow chemistry : Improve imine condensation efficiency with continuous reactors.
  • Green solvents : Replace ethanol with cyclopentyl methyl ether (CPME) for safer large-scale reactions.

Case Study :
A scaled-up synthesis of a similar ethyl ester achieved 85% yield using microwave-assisted flow chemistry .

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